molecular formula C10H10N4 B13615260 3-phenyl-1H-pyrazole-5-carboximidamide

3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B13615260
M. Wt: 186.21 g/mol
InChI Key: IXEVSLYLVGVDCO-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazole-5-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a phenyl group at the 3-position and a carboximidamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazole-5-carboximidamide typically involves the condensation of substituted aromatic aldehydes with hydrazines, followed by cyclization. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole, which is then converted to the carboximidamide derivative through further reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-phenyl-1H-pyrazole-5-carboximidamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-phenyl-1H-pyrazole-5-carboximidamide

InChI

InChI=1S/C10H10N4/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14)

InChI Key

IXEVSLYLVGVDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=N)N

Origin of Product

United States

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